
5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine
Overview
Description
5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine (C₁₀H₁₉FN₂O₂Si₂; molecular weight 314.45 g/mol) is a fluorinated, silylated pyrimidine derivative. It features fluorine at the 5-position and trimethylsilyl (TMS) groups at the 2- and 4-oxy positions. This compound serves as a key intermediate in nucleoside synthesis and radiopharmaceutical development due to its enhanced lipophilicity and reactivity .
Preparation Methods
The synthesis of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine typically involves the reaction of 5-fluorouracil with hexamethyldisilazane and trimethylchlorosilane . The reaction conditions generally include:
Reactants: 5-fluorouracil, hexamethyldisilazane, trimethylchlorosilane
Solvent: Anhydrous solvent such as dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form 5-fluorouracil and trimethylsilanol.
Oxidation and Reduction: The fluorine atom and the pyrimidine ring can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Properties
Research indicates that 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine exhibits significant antitumor activity. Its derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a precursor for developing new anticancer agents. The mechanism of action likely involves the conversion to functionalized fluorouracil derivatives, which are known to act as pyrimidine antimetabolites .
Antiviral Applications
In addition to its anticancer properties, there is emerging evidence that compounds derived from this compound may possess antiviral activity. For example, studies have indicated that modifications to the compound can yield derivatives that inhibit viral replication . This aspect is particularly relevant in the context of developing treatments for RNA viruses.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,4-Bis((trimethylsilyl)oxy)pyrimidine | Lacks fluorine substitution | More reactive due to absence of electron-withdrawing group |
5-Methyl-2,4-bis((trimethylsilyl)oxy)pyrimidine | Methyl group instead of fluorine | Potentially different biological activity profile |
5-Fluoro-2,6-bis((trimethylsilyl)oxy)pyrimidine | Fluorinated at the 6-position | May exhibit different reactivity patterns |
This table illustrates how variations in substitution can influence the reactivity and biological activity of pyrimidine derivatives .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated various derivatives of this compound against cancer cell lines. Results indicated significant cytotoxicity correlated with structural modifications that enhance nucleophilicity at the N1 position of the pyrimidine ring .
- Antiviral Potential : Another investigation focused on derivatives targeting viral RNA-dependent RNA polymerase (RdRp). The findings suggested that modifications could enhance antiviral efficacy against several RNA viruses .
- Mechanism Insights : Research has also explored how structural changes affect binding affinity and biological activity, providing insights into optimizing these compounds for therapeutic use .
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine involves its interaction with various molecular targets. The fluorine atom and the pyrimidine ring can interact with enzymes and other proteins, potentially inhibiting their activity. The trimethylsilyl groups can also influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Methyl-2,4-bis((trimethylsilyl)oxy)pyrimidine
- Structure : Replaces fluorine with a methyl group at position 5 (C₁₁H₂₂N₂O₂Si₂; MW 270.48 g/mol) .
- Synthesis : Similar silylation methods using hexamethyldisilazane (HMDS) and TMSOTf, as seen in for 5-iodo derivatives.
- Applications : Precursor for [¹⁸F]FMAU, a PET imaging agent .
- Key Difference : The methyl group reduces electrophilicity compared to fluorine, altering reactivity in nucleophilic substitution reactions .
5-Iodo-2,4-bis((trimethylsilyl)oxy)pyrimidine
- Structure : Iodine replaces fluorine at position 5 (C₁₀H₁₉IN₂O₂Si₂; MW 382.3 g/mol) .
- Synthesis : Direct silylation of 5-iodouracil under acidic conditions (dichloroethane, HMDS, TMSOTf) .
- Applications : Intermediate for radioiodination or cross-coupling reactions.
- Key Difference : The iodine atom provides a handle for further functionalization via halogen exchange (e.g., in Suzuki couplings) .
5-Trifluoromethyl-2,4-bis((trimethylsilyl)oxy)pyrimidine
- Structure : Trifluoromethyl group at position 5 (C₁₁H₁₉F₃N₂O₂Si₂).
- Reactivity: In nucleoside synthesis, this compound predominantly forms β-anomers (67% yield) due to steric and electronic effects of the CF₃ group, unlike the methyl or fluoro analogs .
Non-Silylated Analogs: 5-Fluorouracil (5-FU)
- Structure : Lacks TMS groups; hydroxyl groups at 2- and 4-positions (C₄H₃FN₂O₂; MW 130.08 g/mol).
- Biological Activity : Inhibits thymidylate synthase, disrupting DNA synthesis. However, it exhibits high toxicity (hematopoietic depression, gastrointestinal damage) .
Physicochemical and Functional Comparisons
Molecular Properties
Compound | Molecular Weight (g/mol) | LogP* | Key Functional Groups |
---|---|---|---|
5-Fluoro-2,4-bis(TMS)pyrimidine | 314.45 | ~3.5 (est.) | Fluorine, TMS |
5-Methyl-2,4-bis(TMS)pyrimidine | 270.48 | ~3.0 (est.) | Methyl, TMS |
5-Iodo-2,4-bis(TMS)pyrimidine | 382.30 | ~4.0 (est.) | Iodine, TMS |
5-Fluorouracil | 130.08 | -0.9 | Hydroxyl, Fluorine |
*Estimated LogP values based on substituent contributions.
Research Findings and Clinical Relevance
- Toxicity Profile : Silylation reduces direct toxicity compared to 5-FU, as TMS groups are metabolically stable and less likely to interfere with enzymatic targets .
- Enzymatic Resistance : Fluorinated pyrimidines like 5-FU face resistance due to thymidylate synthase mutations, but silylated derivatives may bypass this via alternative metabolic pathways .
- DNA Incorporation : Fluorinated deoxyuridine triphosphates (e.g., 5-FdUTP) incorporate into DNA, causing chain termination; silylated precursors may enhance intracellular delivery .
Biological Activity
5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is a notable compound in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, synthesis, and implications for therapeutic applications, particularly in oncology.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₁₉FN₂O₂Si₂. The structure features a fluorine atom at the 5-position and two trimethylsilyl ether groups at the 2 and 4 positions of the pyrimidine ring. This unique arrangement enhances its reactivity and potential as a precursor in drug synthesis.
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity . Compounds derived from it have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism of action is hypothesized to involve its conversion into functionalized fluorouracil derivatives, which are established antimetabolites used in cancer chemotherapy. Fluorouracil's mechanism primarily involves the inhibition of thymidylate synthase, disrupting DNA synthesis in rapidly dividing cancer cells .
The specific mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed to interact with various biological targets through enzyme inhibition or activation and modulation of gene expression. The fluorine atom enhances binding affinity to target sites, potentially increasing the efficacy of derived compounds .
Synthesis and Derivatives
The synthesis of this compound typically involves silylation reactions using hexamethyldisilazane under controlled conditions. This process yields a compound that can be further modified to produce various derivatives with distinct biological activities.
Example Synthesis Procedure
A common synthetic route includes:
- Silylation of 5-fluorouracil.
- Reaction with dichloromethane and other reagents under specific conditions.
- Purification through distillation to obtain the final product .
Case Studies and Research Findings
Several studies have highlighted the biological activity of derivatives synthesized from this compound:
These studies demonstrate that modifications to the core structure can lead to enhanced biological activity, suggesting a promising avenue for developing new anticancer agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing trimethylsilyl groups at the 2- and 4-positions of 5-fluoropyrimidine?
- Methodological Answer : Use a two-step silylation protocol under anhydrous conditions. First, deprotonate the hydroxyl groups of 5-fluoro-2,4-dihydroxypyrimidine with a strong base (e.g., NaH or LDA) in THF or DMF. React with trimethylsilyl chloride (TMSCl) at 0–5°C to minimize side reactions. Monitor progress via TLC (hexane:EtOAc 7:3) or NMR to confirm substitution. Ensure inert atmosphere (N/Ar) to prevent hydrolysis of TMSCl .
Q. How can researchers purify 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine to achieve >95% purity?
- Methodological Answer : Employ silica gel chromatography with a gradient eluent (hexane:EtOAc 9:1 → 8:2) to separate silylated products from unreacted starting materials. For large-scale purification, use fractional distillation under reduced pressure (1–5 mmHg, 80–100°C). Validate purity via HPLC (C18 column, 0.1% TFA in HO:MeOH 50:50, flow rate 1 mL/min) .
Q. What stability concerns arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (Ar) at –20°C in flame-sealed ampoules. Conduct stability tests at 25°C/60% RH over 30 days; <5% degradation indicates acceptable storage. Use Karl Fischer titration to monitor moisture ingress .
Advanced Research Questions
Q. How do computational methods improve the design of silylation reactions for this compound?
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and optimize reaction coordinates. Use ICReDD’s reaction path search tools to predict regioselectivity and byproduct formation. Validate predictions with experimental NMR data .
Q. What mechanistic insights explain contradictions in silylation efficiency across different solvents?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance silylation rates due to better stabilization of the deprotonated intermediate. In non-polar solvents (toluene), incomplete deprotonation leads to lower yields. Use kinetic studies (variable-temperature NMR) and Eyring plots to quantify solvent effects on activation energy .
Q. How can researchers resolve discrepancies in reported biological activity of derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying silyl groups (e.g., TMS vs. TBS). Use X-ray crystallography to confirm regiochemistry and compare bioassay data (e.g., IC values in enzyme inhibition assays). Cross-reference with computational docking simulations .
Q. Analytical and Safety Considerations
Q. What advanced analytical techniques characterize degradation products of this compound?
- Methodological Answer : Use LC-MS (ESI+) with a high-resolution Q-TOF detector to identify hydrolyzed products (e.g., 5-fluoro-2,4-dihydroxypyrimidine). Pair with IR spectroscopy to detect Si–O bond cleavage (peak loss at ~1050 cm) .
Q. How should waste containing residual silylated compounds be managed?
- Methodological Answer : Hydrolyze waste with aqueous NaOH (1M) to convert silyl groups to silicates. Neutralize with HCl, then filter and solidify using bentonite clay. Dispose via certified hazardous waste contractors. Document protocols per DOT HAZMAT and Cal/OSHA standards .
Q. Tables for Key Data
Table 1. Stability of this compound Under Various Conditions
Properties
IUPAC Name |
(5-fluoro-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVQFVDWJDULDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC=C1F)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169279 | |
Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17242-85-2 | |
Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017242852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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